molecular formula C19H40BrNO B1665895 Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide CAS No. 20091-61-6

Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide

Cat. No. B1665895
CAS RN: 20091-61-6
M. Wt: 378.4 g/mol
InChI Key: XQSMKUZVXOYBPX-YOTVLOEGSA-N
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Description

AZ-2088 is a bio-active chemical.

Scientific Research Applications

Adsorption and Aggregation in Aqueous Solutions

  • Surface Chemistry : The adsorption and aggregation behaviors of similar compounds in aqueous solutions have been extensively studied. These studies focus on how molecular structures, like hydroxyl substitutions, affect hydrophobicity and adsorption at interfaces, which is crucial for applications in surface chemistry and formulation science (Pei et al., 2010).

Rheological Properties and Surfactant Behavior

  • Rheology : The rheological properties of surfactant solutions, including those with structures similar to Dimethylheptyl ammonium bromide, have been investigated. These studies are significant for understanding the behavior of these compounds in various industrial and biomedical applications (Hong et al., 2014).

Antimicrobial Activity

  • Biomedical Research : The antimicrobial activities of quaternary ammonium compounds have been a subject of interest. Studies have synthesized and evaluated similar compounds for their effectiveness against bacteria and fungi, which is crucial for developing new antimicrobial agents (Lukáč et al., 2010).

Interaction with Biomembranes

  • Biochemical Interactions : Research has also focused on how these compounds interact with biomembranes. Understanding these interactions is vital for drug delivery systems, biosensor development, and understanding cellular processes (Duportail et al., 2004).

properties

CAS RN

20091-61-6

Product Name

Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide

Molecular Formula

C19H40BrNO

Molecular Weight

378.4 g/mol

IUPAC Name

heptyl-(2-hydroxy-2-methyl-5-propan-2-ylcyclohexyl)-dimethylazanium;bromide

InChI

InChI=1S/C19H40NO.BrH/c1-7-8-9-10-11-14-20(5,6)18-15-17(16(2)3)12-13-19(18,4)21;/h16-18,21H,7-15H2,1-6H3;1H/q+1;/p-1

InChI Key

XQSMKUZVXOYBPX-YOTVLOEGSA-N

SMILES

CCCCCCC[N+](C)(C)C1CC(CCC1(C)O)C(C)C.[Br-]

Canonical SMILES

CCCCCCC[N+](C)(C)C1CC(CCC1(C)O)C(C)C.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ 2088
AZ-2088
dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium.Br
Z 2008

Origin of Product

United States

Synthesis routes and methods

Procedure details

Five grams of 2-dimethylamino-1-p-menthanol and 10 g. of heptyl bromide were dissolved in 5 ml. of dimethylformamide. The solution was warmed at 90°C (under nitrogen) for 16 hours, cooled to room temperature and diluted with water (approximately 100 ml.). The mixture was transferred to a separatory funnel and washed three times with ethyl ether (20-25 ml.). The neutral, aqueous phase was concentrated to dryness on a film evaporator (at 50°C). Ninety-five percent ethanol was added to the flask contents to assist the azeotropic removal of water. Last traces of DMF were removed at high vacuum (1 mm.). Yield of dimethyl heptyl (1-hydroxy-p-menthan-2-yl) ammonium bromide was 10.2 g. (100T of theory).
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2-dimethylamino-1-p-menthanol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide
Reactant of Route 2
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide
Reactant of Route 3
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide
Reactant of Route 4
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide
Reactant of Route 5
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide
Reactant of Route 6
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide

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